1-Bromo-1,2,2-triphenylethane

Description

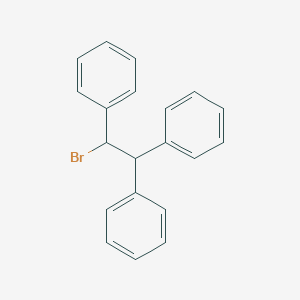

1-Bromo-1,2,2-triphenylethane (CAS: 15114-35-9, EC: 230-674-3) is a brominated hydrocarbon featuring three phenyl groups and a bromine atom attached to a central ethane backbone . Its molecular formula is C₂₀H₁₇Br, with a molecular weight of 337.25 g/mol. The compound is synthesized via bromination of triphenylethylene in methanol, yielding substitution products such as 2-bromo-1-methoxy-1,1,2-triphenylethane under specific conditions . It is notable for its applications in materials science, particularly in the synthesis of piezochromic molecular switches .

Properties

CAS No. |

18495-77-7 |

|---|---|

Molecular Formula |

C20H17Br |

Molecular Weight |

337.3 g/mol |

IUPAC Name |

(1-bromo-2,2-diphenylethyl)benzene |

InChI |

InChI=1S/C20H17Br/c21-20(18-14-8-3-9-15-18)19(16-10-4-1-5-11-16)17-12-6-2-7-13-17/h1-15,19-20H |

InChI Key |

PXVGWCYECQPJFN-UHFFFAOYSA-N |

SMILES |

C1=CC=C(C=C1)C(C2=CC=CC=C2)C(C3=CC=CC=C3)Br |

Canonical SMILES |

C1=CC=C(C=C1)C(C2=CC=CC=C2)C(C3=CC=CC=C3)Br |

Other CAS No. |

18495-77-7 |

Origin of Product |

United States |

Scientific Research Applications

Synthesis and Reactivity

1-Bromo-1,2,2-triphenylethane is recognized for its reactivity compared to other brominated compounds. It serves as a more reactive reagent than chlorotriphenylmethane for the preparation of trityl esters. This enhanced reactivity allows for efficient conversions in organic synthesis.

Key Reactions:

- Tritylation of Amino Acids : The compound is used in one-pot conversions to produce N-trityl derivatives of amino acids through N,O-ditritylation followed by selective methanolysis of the trityl ester . This method is valuable for protecting amino acids during peptide synthesis.

Applications in Organic Synthesis

This compound plays a crucial role in organic synthesis as a versatile building block. Its applications include:

- Chiral Building Blocks : It has been investigated for its potential use as a chiral building block in organic synthesis, contributing to the development of enantiomerically pure compounds .

- Catalysis : The compound has been studied for its catalytic properties in various reactions, enhancing reaction rates and selectivity .

Case Study 1: Tritylation of Peptides

A study demonstrated the efficiency of using this compound in the tritylation of peptides. The method provided high yields and purity levels, showcasing its utility in peptide synthesis where protecting groups are essential for subsequent reactions.

Case Study 2: Synthesis of Chiral Compounds

Research highlighted the use of this compound in synthesizing chiral compounds through asymmetric synthesis pathways. The ability to generate chiral centers efficiently makes it a valuable reagent in pharmaceutical chemistry.

Comparison with Similar Compounds

Table 1: Comparative Analysis of Brominated Ethane Derivatives

Structural and Reactivity Insights

- Steric Effects : The three phenyl groups in this compound create significant steric hindrance, slowing nucleophilic substitution compared to less substituted analogs like 1-bromo-1,2-diphenylethane. This steric bulk favors elimination pathways (e.g., HBr loss to form vinyl bromide) over substitution .

- Solvent and Temperature Dependence: In methanol, bromination of triphenylethylene produces 1-bromo-1-methoxy-1,1,2-triphenylethane due to solvent participation, whereas non-polar solvents like Et₂O favor ketone formation .

Research Findings and Mechanistic Considerations

- Competing Pathways : For this compound, elevated temperatures promote elimination (yielding vinyl bromide), while lower temperatures favor substitution products like methoxy derivatives .

- Stability of Intermediates : Dibromide intermediates (e.g., compound 10 in ) decompose upon heating, highlighting the thermal instability of brominated ethanes .

- Stereochemical Outcomes : In E2 eliminations, the spatial arrangement of phenyl groups dictates product geometry, as seen in 1-bromo-1,2-diphenylethene .

Preparation Methods

Radical Bromination

Radical bromination employs bromine (Br₂) under initiators such as benzoyl peroxide or UV light to selectively substitute hydrogen atoms in triphenylethane. The reaction proceeds via a chain mechanism:

-

Initiation : Br₂ → 2Br- (using light or peroxide).

-

Propagation :

-

Br- abstracts a hydrogen atom from triphenylethane, forming a triphenylmethyl radical.

-

The radical reacts with Br₂ to yield 1-bromo-1,2,2-triphenylethane and regenerate Br- .

-

Optimization Insights :

Table 1: Radical Bromination Performance

| Parameter | Value/Range | Impact on Yield/Purity |

|---|---|---|

| Br₂ Equivalents | 1.1–1.3 | Higher equivalents increase dibromination risk |

| Reaction Time | 6–8 h | Prolonged time reduces selectivity |

| Initiator | Benzoyl peroxide (1%) | Excess initiator accelerates side reactions |

Electrophilic Bromination

Electrophilic bromination utilizes Lewis acids (e.g., FeBr₃) to polarize Br₂, facilitating electrophilic attack on the electron-rich triphenylethane.

Procedure :

-

Dissolve triphenylethane in dichloromethane (DCM) under inert atmosphere.

-

Add Br₂ dropwise with FeBr₃ (5 mol%) at 0°C.

-

Warm to room temperature and stir for 12 h.

Key Findings :

-

Regioselectivity : Bromination occurs preferentially at the least sterically hindered carbon.

-

Yield : 78–85% with >95% purity after recrystallization (ethanol/hexane).

Grignard Reagent-Based Synthesis

This two-step method constructs the carbon skeleton before introducing bromine:

Formation of Triphenylethyl Grignard Reagent

-

React bromobenzene with magnesium in dry THF to generate phenylmagnesium bromide.

-

Add 1,2-diphenylethanone to form triphenylethanolate.

Quenching with Hydrogen Bromide

-

Hydrolyze the Grignard intermediate with saturated NH₄Cl.

-

Treat with HBr gas in acetic acid to install the bromine atom.

Performance Metrics :

-

Overall Yield : 60–68% due to competing elimination during quenching.

-

Purity : Requires chromatography (SiO₂, hexane/ethyl acetate) to remove triphenylethylene byproducts.

Catalytic Bromination Using Transition Metal Catalysts

Palladium and nickel catalysts enable milder conditions for C–H bromination.

Palladium-Catalyzed Bromination

Conditions :

-

Catalyst: Pd(OAc)₂ (2 mol%).

-

Bromine Source: N-bromosuccinimide (NBS).

-

Solvent: Acetonitrile, 70°C, 24 h.

Outcomes :

Table 2: Catalytic vs. Conventional Bromination

| Method | Yield (%) | Temperature (°C) | Selectivity |

|---|---|---|---|

| Radical Bromination | 65–72 | 80–100 | Moderate |

| Electrophilic | 78–85 | 0–25 | High |

| Pd-Catalyzed | 82 | 70 | Very High |

Comparative Analysis of Synthetic Methods

Yield and Scalability

Q & A

Basic Questions

Q. What are the optimal storage conditions for 1-Bromo-1,2,2-triphenylethane to prevent degradation?

- Methodological Answer : Store the compound at 2–8°C in a tightly sealed, light-resistant container under inert gas (e.g., nitrogen or argon) to minimize hydrolysis or oxidative degradation. Regular monitoring via thin-layer chromatography (TLC) or NMR can assess purity over time. Degradation products (e.g., triphenylethylene derivatives) may form if exposed to moisture or elevated temperatures .

Q. Which solvents are suitable for reactions involving this compound, and how are they selected?

- Methodological Answer : The compound dissolves readily in polar aprotic solvents (DMF, DMSO, THF) and moderately polar solvents like dichloromethane (solubility: ~50–100 mg/mL). Select solvents based on reaction compatibility:

Q. What safety precautions are critical when handling this compound?

- Methodological Answer : Use PPE (gloves, goggles, lab coat) and work in a fume hood. Brominated compounds can cause skin/eye irritation (H315/H319) and respiratory issues (H335). In case of exposure, rinse skin/eyes with water for 15 minutes and seek medical attention. Store separately from bases or nucleophiles to avoid unintended reactions .

Advanced Research Questions

Q. How does the steric environment of this compound influence its reactivity in nucleophilic substitution (SN) reactions?

- Methodological Answer : The bulky triphenyl groups create a highly hindered environment, favoring SN1 mechanisms over SN2. To confirm, conduct kinetic studies:

- Compare reaction rates in polar protic (e.g., ethanol) vs. polar aprotic solvents (e.g., DMF).

- Monitor racemization in chiral analogs to distinguish between SN1 (racemization) and SN2 (inversion).

- Use X-ray crystallography (as in ) to analyze transition-state analogs. Contradictions in rate data may arise from solvent effects or competing elimination pathways .

Q. What analytical techniques are most effective for characterizing byproducts in the synthesis of this compound?

- Methodological Answer :

- NMR Spectroscopy : ¹H/¹³C NMR identifies triphenylethylene byproducts (e.g., via alkene proton signals at δ 5.5–6.5 ppm).

- HPLC-MS : Quantifies trace impurities (e.g., dehydrohalogenation products) using reverse-phase C18 columns and ESI ionization.

- X-ray Diffraction : Resolves structural ambiguities in crystalline intermediates (see for scintillator analysis methods) .

Q. How can researchers resolve contradictions in reaction yields when varying conditions (e.g., temperature, catalyst)?

- Methodological Answer :

- Design of Experiments (DoE) : Use factorial design to isolate variables (e.g., temperature, solvent, catalyst loading). For example, a 2³ factorial matrix can identify interactions between parameters.

- Control Experiments : Replicate reactions under identical conditions to assess reproducibility.

- Mechanistic Probes : Introduce radical inhibitors (e.g., TEMPO) or isotopic labeling (e.g., deuterated solvents) to trace pathways. Contradictions may arise from unaccounted side reactions (e.g., radical chain processes) .

Data Contradiction Analysis Example

Scenario : Conflicting reports on bromine’s lability in SN reactions.

- Hypothesis : Steric hindrance slows SN2, while polar solvents accelerate ionization (SN1).

- Resolution :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.